1-Phenoxy-4-(3,3,3-trifluoroprop-1-YN-1-YL)benzene
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Overview
Description
1-Phenoxy-4-(3,3,3-trifluoroprop-1-YN-1-YL)benzene is an organic compound with the molecular formula C15H9F3O and a molecular weight of 262.23 g/mol This compound is characterized by the presence of a phenoxy group and a trifluoropropynyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenoxy-4-(3,3,3-trifluoroprop-1-YN-1-YL)benzene typically involves the reaction of phenol with 1-bromo-4-(3,3,3-trifluoroprop-1-YN-1-YL)benzene under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as column chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-Phenoxy-4-(3,3,3-trifluoroprop-1-YN-1-YL)benzene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated products.
Substitution: The phenoxy and trifluoropropynyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Substitution reactions often require the use of nucleophiles or electrophiles, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydrogenated derivatives. Substitution reactions can result in a variety of functionalized benzene derivatives .
Scientific Research Applications
1-Phenoxy-4-(3,3,3-trifluoroprop-1-YN-1-YL)benzene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Phenoxy-4-(3,3,3-trifluoroprop-1-YN-1-YL)benzene involves its interaction with specific molecular targets and pathways. The phenoxy and trifluoropropynyl groups can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-(3,3,3-trifluoroprop-1-YN-1-YL)benzene: Similar structure but with a bromine atom instead of a phenoxy group.
1-Chloro-4-(3,3,3-trifluoroprop-1-YN-1-YL)benzene: Contains a chlorine atom instead of a phenoxy group.
3,3,3-Trifluoro-1-propyne: A simpler compound with only the trifluoropropynyl group.
Uniqueness
1-Phenoxy-4-(3,3,3-trifluoroprop-1-YN-1-YL)benzene is unique due to the presence of both phenoxy and trifluoropropynyl groups, which confer distinct chemical and physical properties. These properties make it valuable in various scientific and industrial applications .
Properties
Molecular Formula |
C15H9F3O |
---|---|
Molecular Weight |
262.23 g/mol |
IUPAC Name |
1-phenoxy-4-(3,3,3-trifluoroprop-1-ynyl)benzene |
InChI |
InChI=1S/C15H9F3O/c16-15(17,18)11-10-12-6-8-14(9-7-12)19-13-4-2-1-3-5-13/h1-9H |
InChI Key |
PKSDYHCGUDYFRK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C#CC(F)(F)F |
Origin of Product |
United States |
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